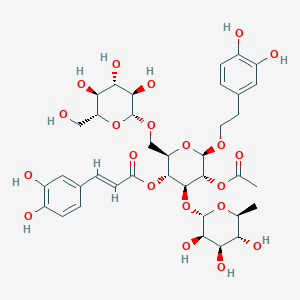

Tubuloside A

概要

説明

ツボロシドAは、主に植物の肉苁蓉(Cistanche tubulosa)から抽出されるフェニルエタノイド配糖体です。 この化合物は、抗酸化作用や肝保護作用など、多様な薬理作用により注目を集めています .

準備方法

合成経路と反応条件

ツボロシドAの合成は、肉苁蓉(Cistanche tubulosa)から原料を抽出することから始まり、複数のステップを必要とします。このプロセスには、加水分解、グリコシル化、アセチル化反応が含まれます。 温度、pH、溶媒の選択などの特定の反応条件は、収率と純度を最適化するために不可欠です .

工業生産方法

ツボロシドAの工業生産は、通常、エタノールやメタノールなどの溶媒を使用して、肉苁蓉(Cistanche tubulosa)から大規模に抽出する方法で行われます。 次に、抽出物はカラムクロマトグラフィーや結晶化などの技術を使用して精製され、高純度のツボロシドAが得られます .

化学反応の分析

Chemical Stability and Analytical Characterization

Tubuloside A is characterized by its stability under standard analytical conditions. High-performance liquid chromatography (HPLC) quantification methods reveal a linear calibration curve with the equation:

where is the peak area and is the concentration (μg/mL), achieving a correlation coefficient . This stability indicates resistance to degradation under acidic/basic chromatographic conditions.

Antioxidant Reactions and Oxidative Stress Modulation

TA exhibits potent antioxidative activity by neutralizing reactive oxygen species (ROS) and restoring redox balance. Key findings include:

| Parameter | DF (Diclofenac) Group | DF + TA Group | Control Group |

|---|---|---|---|

| MDA (nmol/mL) | ↑ 12.5 | ↓ 4.2 | 3.8 |

| GSH (μmol/g tissue) | ↓ 18.3 | ↑ 34.6 | 36.1 |

| SOD (U/mg protein) | ↓ 45.2 | ↑ 78.9 | 82.4 |

Data source:

TA reduces lipid peroxidation (MDA) and enhances glutathione (GSH) levels, superoxide dismutase (SOD), and catalase (CAT) activity, countering oxidative damage .

Molecular Pathway Interactions

TA modulates the Nrf2/HO-1 signaling pathway and apoptotic regulators. Gene expression studies in liver and kidney tissues show:

| Gene | DF Group (Fold Change) | DF + TA Group (Fold Change) |

|---|---|---|

| Nrf2 | ↓ 0.3 | ↑ 1.1 |

| HO-1 | ↓ 0.4 | ↑ 1.3 |

| Bax | ↑ 3.2 | ↓ 1.5 |

| Bcl-2 | ↓ 0.5 | ↑ 1.4 |

Data source:

TA upregulates cytoprotective genes (Nrf2, HO-1, Bcl-2) and downregulates pro-apoptotic factors (Bax), demonstrating its role in mitigating inflammation and apoptosis .

Biochemical Interactions in Hepato-Renal Systems

TA attenuates diclofenac-induced toxicity by normalizing liver and kidney biomarkers:

| Biomarker | DF Group | DF + TA Group |

|---|---|---|

| ALT (U/L) | ↑ 148 | ↓ 62 |

| AST (U/L) | ↑ 165 | ↓ 58 |

| Creatinine (mg/dL) | ↑ 2.8 | ↓ 1.1 |

Data source:

These results highlight TA’s capacity to restore hepatic and renal function by mitigating enzyme leakage and metabolic stress .

Reaction with Pharmacological Targets

While direct synthetic reactions of TA are not extensively documented, its bioactivity involves non-covalent interactions with:

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that Tubuloside A exhibits significant anticancer properties, particularly against ovarian cancer. In a study involving A2780 human ovarian cancer cells, this compound was shown to induce DNA damage and apoptosis. The results indicated that higher concentrations (50 and 100 µM) of this compound significantly reduced cell viability and increased DNA damage, alongside up-regulating apoptotic markers such as caspase-3 and p53 while down-regulating Bcl-2 expression . This suggests that this compound may serve as a promising candidate for ovarian cancer therapy.

Hepatoprotective Effects

This compound has also been investigated for its protective effects against drug-induced liver damage. In a study assessing the impact of diclofenac (a nonsteroidal anti-inflammatory drug) on liver and kidney function, this compound was administered to male Sprague-Dawley rats. The findings revealed that this compound mitigated diclofenac-induced hepato-renal oxidative injury by modulating the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress . This positions this compound as a potential therapeutic agent for protecting against drug-related hepatotoxicity.

Neuroprotective Properties

The neuroprotective effects of this compound have also been noted in various studies. It has been suggested that the compound can enhance cognitive function and may be beneficial in treating neurodegenerative diseases. The antioxidative properties of this compound contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Signaling Pathways

The pharmacological effects of this compound are primarily mediated through several key signaling pathways:

- Nrf2/HO-1 Pathway : this compound activates the Nrf2 pathway, which enhances the expression of antioxidant proteins that protect against oxidative damage .

- Apoptotic Pathways : The compound influences apoptotic signaling by modulating proteins involved in apoptosis, such as caspase-3 and Bcl-2, thereby promoting programmed cell death in cancer cells .

Biochemical Interactions

This compound interacts with various biochemical pathways that enhance its therapeutic potential:

- Oxidative Stress Response : By activating the Nrf2 pathway, this compound helps maintain cellular redox balance and protects against oxidative stress.

- Inflammatory Response Modulation : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Study 1: Anticancer Effects on Ovarian Cells

A study published in the European Journal of Therapeutics evaluated the cytotoxic effects of this compound on ovarian cancer cells. The researchers treated A2780 cells with varying concentrations of this compound and assessed cell viability using MTT assays. The results indicated significant reductions in cell viability at higher concentrations, alongside increased DNA damage measured through comet assays .

Study 2: Hepatoprotective Effects Against Diclofenac

In another study published in Journal of Cellular Physiology, researchers investigated the protective effects of this compound against diclofenac-induced liver damage. They administered this compound to rats alongside diclofenac treatment and observed significant reductions in liver enzyme levels (aspartate aminotransferase and alanine aminotransferase), indicating hepatoprotection .

作用機序

ツボロシドAは、複数の分子標的と経路を通じて効果を発揮します。

抗酸化作用: ツボロシドAは、Nrf2/HO-1経路を活性化し、抗酸化酵素の発現を増加させます。

肝保護作用: 炎症性サイトカインやアポトーシスタンパク質の発現を調節することにより、肝細胞の酸化ストレスと炎症を軽減します.

抗癌作用: ツボロシドAは、カスパーゼ経路を活性化し、細胞増殖を阻害することにより、癌細胞にDNA損傷とアポトーシスを誘導します.

類似化合物の比較

類似化合物

エキナコシド: 肉苁蓉(Cistanche tubulosa)に見られる別のフェニルエタノイド配糖体で、抗酸化作用と抗炎症作用が知られています。

アクテオシド: 抗酸化作用や神経保護作用などの類似の生物活性を示すフェニルエタノイド配糖体です .

独自性

ツボロシドAは、強力な肝保護作用と癌細胞にアポトーシスを誘導する能力を持つ点でユニークです。 特定の分子構造により、細胞標的との独特の相互作用が可能になり、治療研究に貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Echinacoside: Another phenylethanoid glycoside found in Cistanche tubulosa, known for its antioxidative and anti-inflammatory properties.

Acteoside: A phenylethanoid glycoside with similar biological activities, including antioxidative and neuroprotective effects .

Uniqueness

Tubuloside A is unique due to its potent hepatoprotective activity and its ability to induce apoptosis in cancer cells. Its specific molecular structure allows for distinct interactions with cellular targets, making it a valuable compound for therapeutic research .

生物活性

Tubuloside A (TbA), a phenylethanoid glycoside derived from the plant Cistanche tubulosa, has garnered attention for its diverse biological activities, particularly in cancer therapy. This article consolidates recent findings on the biological activity of TbA, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. The compound exhibits various pharmacological properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against human ovarian cancer cells (A2780). In vitro experiments revealed that concentrations of 50 µM and 100 µM of TbA substantially reduced cell viability and induced DNA damage.

Table 1: Effects of this compound on Cell Viability and DNA Damage

| Concentration (µM) | Cell Viability (%) | DNA Damage Induction |

|---|---|---|

| Control | 100 | No |

| 1 | 90 | No |

| 5 | 85 | No |

| 25 | 70 | Mild |

| 50 | 50 | Moderate |

| 100 | 30 | High |

Data derived from in vitro studies on A2780 cells.

The mechanism underlying the cytotoxic effect of TbA involves the induction of apoptosis through the activation of specific signaling pathways. The study highlighted the up-regulation of pro-apoptotic markers such as caspase-3 and Bax, alongside down-regulation of the anti-apoptotic factor Bcl-2. Furthermore, the p53 signaling pathway plays a crucial role in mediating these effects.

Apoptotic Pathway Analysis

- Caspase-3 : Increased expression indicates activation of apoptosis.

- Bax : Promotes apoptosis; its up-regulation supports cell death.

- Bcl-2 : Its down-regulation is essential for apoptosis progression.

- p53 : Acts as a tumor suppressor; its activation leads to cell cycle arrest and apoptosis.

Case Studies

A pivotal study investigated the effects of this compound on ovarian cancer cells, demonstrating that high doses lead to significant apoptosis and DNA damage. The findings suggest that TbA could be a promising candidate for developing novel cancer therapies.

Pharmacological Applications

Beyond its anti-cancer properties, this compound has shown potential in other therapeutic areas:

- Neuroprotection : Research indicates that TbA may protect neuronal cells from apoptosis induced by TNF-α.

- Anti-inflammatory Effects : Evidence suggests that TbA modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48O21/c1-15-26(45)28(47)31(50)36(53-15)58-33-32(57-25(44)8-5-17-3-6-19(40)21(42)11-17)24(14-52-35-30(49)29(48)27(46)23(13-38)55-35)56-37(34(33)54-16(2)39)51-10-9-18-4-7-20(41)22(43)12-18/h3-8,11-12,15,23-24,26-38,40-43,45-50H,9-10,13-14H2,1-2H3/b8-5+/t15-,23+,24+,26-,27+,28+,29-,30+,31+,32+,33-,34+,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLDMAIXPXOZCX-BBQAUMBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。